![molecular formula C17H17NO3S B2467018 (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1396893-31-4](/img/structure/B2467018.png)
(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. It is a synthetic compound that can be synthesized using various methods.
Scientific Research Applications
Photophysical Properties and NLOphoric Applications
(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)acrylamide, due to its structural similarities with thiophene-based acrylamides, might have significant applications in the field of nonlinear optics (NLO) and photophysics. Research has highlighted thiophene-containing dyes with N, N-diethylaniline components showing distinct solvatochromism behaviors and high first-order hyperpolarizability, indicating potential in organic NLOphores. The dyes exhibit viscosity-sensitive emission intensity enhancement in the far-red to near-infrared region, suggesting their applicability in photonic or optoelectronic devices (Patil et al., 2018).
Fluorescence Binding Studies
Structurally related p-hydroxycinnamic acid amides have been examined for their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. Such interactions and the resulting fluorescence resonance energy transfer can provide valuable insights into the binding affinity and structural conformation changes in proteins, indicating potential biomedical applications (Meng et al., 2012).
Chiroptical Properties and Chiral Recognition
Research on optically active polyacrylamides bearing an oxazoline pendant has demonstrated the influence of stereoregularity on chiroptical properties and chiral recognition abilities. Such compounds have been found to exhibit favorable enantioselective discrimination abilities, indicating potential applications in chiral resolution processes and the development of new materials with specific optical activity (Lu et al., 2010).
Electronic and Optical Properties for Solar Cell Applications
Derivatives of acrylamides have shown significant potential in solar cell applications. Studies on organic sensitizers incorporating thiophene units and cyanoacrylic acid groups have demonstrated high incident photon to current conversion efficiency and overall conversion efficiency, indicating the material's potential in photovoltaic technologies (Kim et al., 2006).
properties
IUPAC Name |
(E)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c19-16(8-7-13-4-3-11-22-13)18-12-17(20)9-10-21-15-6-2-1-5-14(15)17/h1-8,11,20H,9-10,12H2,(H,18,19)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXRSTNBZYLAFU-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C=CC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)/C=C/C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)acrylamide |
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